molecular formula C13H16BFO3 B1442628 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde CAS No. 1112209-24-1

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

Cat. No. B1442628
M. Wt: 250.08 g/mol
InChI Key: WENPYTYJEVDZDV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde is an important chemical compound that has been studied for its various applications in the scientific research field. It is a colorless liquid with a boiling point of 122°C and a melting point of -20°C. This compound is also known as “3-Fluoro-5-tetramethyl-1,3,2-dioxaborolan-2-YLbenzaldehyde” or “3-Fluoro-5-TMDB” for short. It is a derivative of benzaldehyde, and has been found to be useful for a number of applications in research.

Scientific Research Applications

Synthesis and Structural Analysis : The compound 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde and its derivatives are primarily utilized as intermediates in the synthesis of complex molecules. Huang et al. (2021) demonstrated the synthesis of related boric acid ester intermediates, utilizing them in a three-step substitution reaction. The resulting compounds were structurally characterized through various spectroscopic methods and X-ray diffraction, and their molecular structures were calculated using density functional theory (DFT), confirming the accuracy of the synthesis and structural integrity of the molecules (Huang et al., 2021).

Sensing and Detection Applications : Interestingly, the compound has also been implicated in the development of sensitive detection systems for hydrogen peroxide vapor, a critical component in explosive detection. Fu et al. (2016) developed an organic thin-film fluorescence probe based on derivatives of 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde, which showed remarkably fast response times and low detection limits for hydrogen peroxide vapor. This finding suggests potential applications in security and explosive detection (Fu et al., 2016).

Catalysis and Polymerization : The compound also finds relevance in catalysis and polymer synthesis. A study by Takagi and Yamakawa (2013) explored its use in the borylation of arylbromides, a critical step in the synthesis of various aromatic compounds, demonstrating its utility in enhancing the efficiency of such chemical processes (Takagi & Yamakawa, 2013).

properties

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-9(8-16)6-11(15)7-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENPYTYJEVDZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501160169
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde

CAS RN

1112209-24-1
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1112209-24-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501160169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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